An In-depth Technical Guide to 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
Introduction
3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid is a key chemical entity that embodies the structural motifs of a targeted covalent inhibitor. Its unique architecture, featuring a reactive acrylamide warhead, a piperidine scaffold, and a benzoic acid moiety, makes it a valuable building block in the synthesis of pharmacologically active compounds. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and potential applications, with a particular focus on its relevance in the development of kinase inhibitors, drawing parallels to the well-established drug, Ibrutinib.
The core of this molecule's reactivity lies in the prop-2-enoyl group (an acryloyl group), which can engage in a Michael addition reaction with nucleophilic residues, such as cysteine, in the active site of a target protein. This covalent bond formation leads to irreversible inhibition, a strategy that has proven highly effective in cancer therapy. The piperidine ring acts as a versatile scaffold, influencing the compound's solubility, pharmacokinetic properties, and spatial orientation for optimal target engagement. The benzoic acid group offers a handle for further chemical modification and can play a role in modulating the compound's physicochemical properties and biological activity.
Physicochemical Properties
| Property | Predicted/Inferred Value | Source/Justification |
| Molecular Formula | C₁₅H₁₇NO₃ | Based on chemical structure |
| Molecular Weight | 259.30 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white powder | Inferred from similar compounds[1] |
| Melting Point | Not available (likely >150 °C) | Based on related structures[1] |
| Solubility | Soluble in DMSO and ethanol; sparingly soluble in water | Inferred from Ibrutinib and other benzoic acid derivatives[1][2] |
| pKa | ~4.2 (for the carboxylic acid) | Based on the pKa of benzoic acid[3] |
| logP | ~2.5 - 3.5 | Estimated based on structural fragments |
Synthesis and Reaction Mechanisms
The synthesis of 3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid can be approached through a multi-step process, with the key step being the acylation of a piperidine-substituted benzoic acid with acryloyl chloride. This process is analogous to the final synthetic steps of Ibrutinib.[4][5]
Synthetic Workflow
The overall synthetic strategy involves the preparation of a 3-(piperidin-4-yl)benzoic acid intermediate, followed by its reaction with acryloyl chloride.
Caption: A generalized workflow for the synthesis of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid.
Detailed Experimental Protocol: Acylation Step
This protocol describes the crucial acylation reaction to form the final product from its immediate precursor.
Materials:
-
3-(Piperidin-4-yl)benzoic acid hydrochloride
-
Acryloyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(piperidin-4-yl)benzoic acid hydrochloride (1.0 eq.) in anhydrous DCM.
-
Base Addition: To the suspension, add triethylamine (2.2 eq.) dropwise at 0 °C. Stir the mixture for 15-20 minutes to neutralize the hydrochloride and liberate the free amine.
-
Acylating Agent Addition: In a separate flask, prepare a solution of acryloyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C. The reaction is highly exothermic, and slow addition is crucial to prevent polymerization of the acryloyl chloride.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield 3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid.
Mechanism of Action and Biological Relevance
The primary mechanism of action for compounds containing the acrylamide moiety is the irreversible inhibition of target proteins through covalent bond formation.[6] In the context of kinase inhibition, the acrylamide group of 3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid can form a covalent bond with a cysteine residue in the active site of kinases like Bruton's tyrosine kinase (BTK).[6] This targeted covalent inhibition effectively blocks the kinase's activity, disrupting downstream signaling pathways that are often hyperactive in various cancers and autoimmune diseases.[1][6][7]
Signaling Pathway Inhibition
The following diagram illustrates the principle of how a molecule containing this chemical entity, such as Ibrutinib, inhibits the B-cell receptor (BCR) signaling pathway.
Caption: Inhibition of the BCR signaling pathway by a covalent BTK inhibitor.
Applications in Drug Development
The 3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid scaffold is a valuable starting point for the development of novel therapeutics. Its utility extends beyond kinase inhibition and can be explored for other targets that have a suitably located cysteine residue for covalent modification.
-
Targeted Cancer Therapy: As demonstrated by Ibrutinib, this chemical entity is highly effective in treating B-cell malignancies.[6][7]
-
Autoimmune Diseases: By inhibiting key signaling pathways in immune cells, compounds derived from this scaffold have potential applications in treating autoimmune disorders.[1]
-
Probe for Chemical Biology: The reactive nature of the acrylamide group makes this molecule a useful tool for identifying and validating new drug targets through activity-based protein profiling.
Conclusion
3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid is a synthetically accessible and highly versatile chemical scaffold with significant potential in drug discovery and development. Its inherent ability to form covalent bonds with target proteins offers a powerful mechanism for achieving potent and durable pharmacological effects. The insights gained from the synthesis and mechanism of action of Ibrutinib provide a solid foundation for the further exploration and derivatization of this promising chemical entity to generate novel therapeutics for a range of diseases.
References
- The Discovery and Synthesis of Ibrutinib: A Technical Whitepaper - Benchchem. (n.d.).
- Process for preparing ibrutinib and its intermediates - TREA. (n.d.).
- CN107674079B - Synthesis method of ibrutinib - Google Patents. (n.d.).
- PCI-32765 - LKT Labs. (n.d.).
- Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC. (2019, January 18).
- Ibrutinib (PCI-32765) in Chronic Lymphocytic Leukemia - PMC - NIH. (n.d.).
- Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam. (n.d.).
- US20160264584A1 - Method for Preparing Ibrutinib - Google Patents. (n.d.).
- Ibrutinib (Imbruvica, PCI 32765, CAS Number: 936563-96-1) | Cayman Chemical. (n.d.).
- Ibrutinib-d5 (PCI-32765-d5) | Stable Isotope | MedChemExpress. (n.d.).
- Benzoic acid - Wikipedia. (n.d.).
Sources
- 1. PCI-32765 - LKT Labs [lktlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 5. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Ibrutinib (PCI-32765) in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
